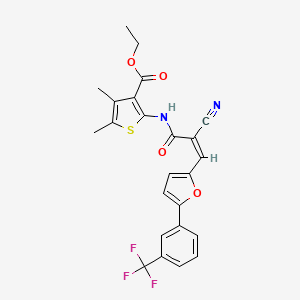

(Z)-ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Description

The compound (Z)-ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate belongs to a class of acrylamido-thiophene derivatives characterized by a central thiophene ring substituted with cyanoacrylamido and ester groups. Its unique structure incorporates a furan-linked 3-(trifluoromethyl)phenyl moiety, distinguishing it from simpler phenyl-substituted analogs. Such compounds are typically synthesized via Knoevenagel condensation and evaluated for bioactivities like antioxidant and anti-inflammatory effects .

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F3N2O4S/c1-4-32-23(31)20-13(2)14(3)34-22(20)29-21(30)16(12-28)11-18-8-9-19(33-18)15-6-5-7-17(10-15)24(25,26)27/h5-11H,4H2,1-3H3,(H,29,30)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHQTJMHEVKFQG-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The compound features a cyano group, an ethyl ester, and a trifluoromethyl-substituted phenyl group, which are critical for its interaction with biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of (Z)-ethyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step processes. Commonly, ethyl cyanoacetate is reacted with 3-(trifluoromethyl)aniline under basic conditions to yield the desired product. The reaction is facilitated by heating and may utilize bases such as sodium hydride or potassium carbonate to enhance yield and purity through techniques like recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that compounds containing thiophene and furan derivatives exhibit significant anticancer activity. Specifically, derivatives similar to (Z)-ethyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate have been tested against various cancer cell lines. For instance, compounds in this class demonstrated selective inhibition of topoisomerase II, which is crucial for DNA replication and repair processes in cancer cells. In vitro assays showed that these compounds could induce apoptosis in breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (breast) | 27.6 | Topoisomerase II inhibition |

| Compound B | HCT116 (colon) | 29.3 | Induction of ROS levels |

| Compound C | A549 (lung) | 25.0 | Apoptosis via G1 phase arrest |

Anti-inflammatory Activity

Thiophene derivatives have also shown promise as anti-inflammatory agents. In studies assessing their effects on COX and LOX enzymes, certain compounds exhibited IC50 values as low as 6 µM against these targets. The presence of specific functional groups was linked to enhanced anti-inflammatory activity, suggesting that modifications to the molecular structure can significantly influence biological efficacy .

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound D | COX | 29.2 |

| Compound E | LOX | 6.0 |

| Compound F | COX | 6.6 |

The biological activity of (Z)-ethyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is attributed to its ability to interact with specific molecular targets within cells. The cyano group enhances binding affinity to proteins involved in cellular signaling pathways, while the trifluoromethyl group may increase lipophilicity and membrane permeability. This dual action allows for modulation of various pathways linked to cell proliferation and apoptosis .

Case Studies

- Topoisomerase Inhibition Study : A study conducted on a series of thiophene derivatives demonstrated that certain compounds selectively inhibited topoisomerase II without intercalating DNA. This selectivity was crucial for reducing potential side effects associated with traditional chemotherapeutics like etoposide .

- In Vivo Anti-inflammatory Assessment : Another study evaluated the anti-inflammatory effects of thiophene derivatives in animal models. Compounds were administered at doses of 20 mg/kg and showed significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β, indicating their potential for treating inflammatory diseases .

Comparison with Similar Compounds

Structural Comparisons

Core Structure and Substituents

- Target Compound: Features a 4,5-dimethylthiophene core with a (Z)-configured acrylamido group, a cyano substituent, and a furan ring bearing a 3-(trifluoromethyl)phenyl group.

- Analog 3d: Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate () substitutes the furan-trifluoromethylphenyl group with a 4-hydroxyphenyl moiety. The hydroxyl group may confer hydrogen-bonding capacity, influencing antioxidant activity .

- Analog 3e: Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate adds a methoxy group to the phenyl ring, increasing steric bulk and altering electronic properties compared to 3d .

- Compound: (Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide replaces the dimethylthiophene with a tetrahydrobenzo[b]thiophene core, reducing planarity and increasing rigidity .

Key Structural Differences

Methodology

All analogs are synthesized via Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted aldehydes. The target compound likely uses a furan-containing aldehyde, while analogs 3a–3k employ simpler benzaldehydes .

Yields and Conditions

- Target Compound : Yield data unavailable in evidence, but similar reactions yield 72–94% .

- 3d and 3e : Yields of 90% and 88%, respectively, under reflux with piperidine/acetic acid catalysis .

- Compound : Synthesis details unspecified, but tetrahydrobenzo[b]thiophene cores may require additional cyclization steps .

Antioxidant and Anti-Inflammatory Effects

- Target Compound : Predicted enhanced activity due to trifluoromethyl group’s stability and lipophilicity, though direct data is absent in evidence.

- 3d and 3e: Demonstrated significant antioxidant activity (e.g., DPPH radical scavenging) attributed to phenolic hydroxyl groups. Anti-inflammatory effects in carrageenan-induced edema models were moderate .

- Compound : Bioactivity data unreported, but the 4-methoxyphenyl group may modulate COX-2 inhibition .

Activity Trends

- Electron-withdrawing groups (e.g., trifluoromethyl) may enhance target binding but reduce antioxidant capacity compared to electron-donating groups (e.g., hydroxyl).

- Steric effects from dimethylthiophene vs. tetrahydrobenzo[b]thiophene cores influence conformational flexibility and interaction with enzymes .

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate?

The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes (e.g., 3-(trifluoromethyl)benzaldehyde). Key steps include:

- Reagents : Toluene as solvent, piperidine (0.35 mL) and acetic acid (1.3 mL) as catalysts.

- Conditions : Reflux for 5–6 hours under inert atmosphere. Reaction progress is monitored by TLC (Rf ~0.6–0.8 in ethyl acetate/hexane).

- Purification : Crude product is recrystallized using ethanol or methanol, yielding 72–94% pure product .

Example Protocol :

| Step | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| 1 | Toluene, 110°C reflux | 5–6 h | 72–94 |

Q. How is structural confirmation achieved for this compound?

Characterization involves:

- IR Spectroscopy : Confirmation of acrylamido C=O (~1680 cm⁻¹), cyano (C≡N, ~2220 cm⁻¹), and ester C=O (~1720 cm⁻¹) groups.

- ¹H NMR : Diagnostic signals include thiophene-CH₃ (~2.3 ppm), ester-OCH₂CH₃ (~1.3–4.3 ppm), and furan/aromatic protons (6.8–8.1 ppm).

- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₀F₃N₂O₄S: 501.1) .

Advanced Research Questions

Q. What experimental models are suitable for evaluating its bioactivity (e.g., anti-inflammatory or antioxidant effects)?

- In Vitro Antioxidant Assays :

- DPPH Radical Scavenging : Test at 10–100 μM concentrations; compare IC₅₀ values against ascorbic acid.

- Nitric Oxide (NO) Inhibition : Use LPS-stimulated macrophages; measure NO reduction via Griess reagent.

- In Vivo Anti-Inflammatory Models :

- Carrageenan-Induced Paw Edema : Administer 50–100 mg/kg orally; measure edema reduction over 4–6 hours .

Q. How do substituents on the phenyl/furan moiety influence bioactivity?

- SAR Strategy : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating (e.g., -OCH₃) groups. Compare IC₅₀ values in bioassays.

- Key Findings : Derivatives with meta-trifluoromethylphenyl (as in the target compound) show enhanced anti-inflammatory activity due to improved lipophilicity and target binding .

Q. What analytical methods optimize purity assessment for in vivo studies?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 min.

- Elemental Analysis : Ensure %C, %H, %N deviations <0.4% from theoretical values.

- Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 200°C for formulation studies .

Q. How to resolve contradictions in bioactivity data across studies?

- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., DPPH solvent polarity). Standardize protocols (e.g., DMSO concentration ≤1%) and validate with positive controls.

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare replicates across labs .

Q. What strategies improve compound stability during storage?

- Degradation Studies : Expose to 40°C/75% RH for 6 months; monitor via HPLC.

- Formulation : Lyophilize with mannitol (1:1 w/w) to prevent hydrolysis of the ester group.

- Light Sensitivity : Store in amber vials under nitrogen to avoid photodegradation of the acrylamido moiety .

Q. Can computational modeling predict its mechanism of action?

- Molecular Docking : Target COX-2 (PDB: 5IKT) or NF-κB (PDB: 1NFI). The trifluoromethylphenyl group shows strong hydrophobic interactions with COX-2’s active site.

- ADMET Prediction : Use SwissADME to assess bioavailability (TPSA ~90 Ų; LogP ~3.5) .

Q. Are green chemistry approaches feasible for scaling synthesis?

- Solvent Alternatives : Replace toluene with cyclopentyl methyl ether (CPME), reducing toxicity.

- Catalyst Optimization : Use immobilized piperidine on silica gel for recyclability (3 cycles, ~85% yield retention).

- Microwave-Assisted Synthesis : Reduce reaction time to 1–2 hours at 120°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.